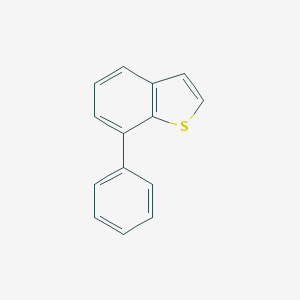

7-Phenyl-1-benzothiophene

Description

Structure

3D Structure

Properties

CAS No. |

1678-02-0 |

|---|---|

Molecular Formula |

C14H10S |

Molecular Weight |

210.3 g/mol |

IUPAC Name |

7-phenyl-1-benzothiophene |

InChI |

InChI=1S/C14H10S/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-14(12)13/h1-10H |

InChI Key |

DTMDHRPREDRCGM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2SC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2SC=C3 |

Synonyms |

7-Phenylbenzo[b]thiophene |

Origin of Product |

United States |

Synthetic Methodologies for Phenylated Benzothiophene Scaffolds

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone in the synthesis of aryl-substituted heterocycles, offering reliable and high-yielding pathways for carbon-carbon bond formation.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating biaryl compounds. In the context of 7-phenyl-1-benzothiophene synthesis, this reaction typically involves the coupling of a 7-halo-1-benzothiophene (e.g., 7-bromo-1-benzothiophene) with a phenylboronic acid or its ester derivatives. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, in the presence of a base. This method is highly valued for its functional group tolerance and the commercial availability of a wide range of boronic acids. A sequential Suzuki-Miyaura cross-coupling has been used to create benzothiophenes with multiple different aryl groups researchgate.net.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Example | Role |

|---|---|---|

| Benzothiophene (B83047) Substrate | 7-Bromo-1-benzothiophene | Electrophilic Partner |

| Boron Reagent | Phenylboronic Acid | Nucleophilic Partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes Catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates Boron Reagent |

| Solvent | Toluene, Dioxane, DMF | Reaction Medium |

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization (e.g., halogenation) of the benzothiophene substrate acs.org. In this approach, a C-H bond on the benzothiophene ring is directly coupled with an aryl halide or equivalent. While C2 and C3 arylations of benzothiophene are more commonly reported, achieving regioselectivity at the C7 position can be challenging and may require specific directing groups or specialized catalytic systems acs.orgnih.govresearchgate.net. Nickel-based catalytic systems have also been developed for the regiospecific C2–H arylation of benzothiophene rsc.org. Some methodologies have reported that C7-substituted benzothiophenes are compatible with C-H arylation conditions, albeit with potential impacts on regioselectivity at other positions nih.gov.

Recent advancements have focused on milder reaction conditions. For instance, a novel method utilizing silver(I) for C-H activation enables the C2-arylation of benzothiophenes at near-room temperature, a significant improvement over the elevated temperatures (100–150 °C) typically required acs.orgnih.gov.

Copper-Mediated Thiolation Annulation Reactions

Copper-catalyzed reactions provide a classic and effective route to benzothiophene synthesis. Thiolation annulation involves the formation of the thiophene (B33073) ring through a cyclization process where a sulfur source is introduced. To synthesize a 7-phenyl derivative, a common strategy is to start with a 2-bromo-alkynylbenzene precursor that already contains the desired phenyl substituent on the benzene (B151609) ring thieme-connect.com. The reaction of this precursor with a sulfur source like sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaHS), catalyzed by a copper salt such as copper(I) iodide (CuI), leads to the formation of the benzothiophene ring system thieme-connect.combeilstein-journals.orgacs.orgnih.gov. The choice of ligands, such as TMEDA (tetramethylethylenediamine), can be crucial for optimizing the reaction yield thieme-connect.com.

Electrooxidative C-H/C-H Coupling Strategies for Benzothiophene Derivatives

Electrochemical synthesis offers a green and sustainable approach, using electrons as a traceless reagent to avoid the need for chemical oxidants nih.govrsc.org. Electrooxidative C-H/C-H coupling can be used to forge a bond between a benzothiophene C-H bond and a phenyl C-H bond from a separate coupling partner. An efficient electrooxidative double C-H/C-H coupling of phenols with 3-phenylbenzothiophene has been developed under catalyst- and external oxidant-free conditions researchgate.net. Another electrochemical strategy involves the paired electrolysis of a 2-methylthiobenzenediazonium salt with an alkyne. In this process, the diazonium salt is reduced at the cathode to generate an aryl radical, which then adds to the alkyne, initiating a cyclization cascade to form the aryl-substituted benzothiophene xmu.edu.cnxmu.edu.cn. This method has been successfully applied to generate a series of aryl-substituted benzothiophene derivatives xmu.edu.cn.

Table 2: Electrochemical Synthesis Parameters

| Parameter | Details | Purpose |

|---|---|---|

| Cell Type | Undivided Cell | Simplifies reactor setup |

| Anode | Graphite Felt | Site of oxidation |

| Cathode | Ni Plate, Platinum | Site of reduction |

| Electrolyte | n-Bu₄NBF₄ | Supports current flow |

| Solvent | DMSO, CH₃CN | Reaction medium |

| Current Density | 4 mA·cm⁻² | Controls reaction rate |

Cyclization Reactions for Benzothiophene Ring Formation

The formation of the benzothiophene core itself is a key strategy, particularly when starting from precursors that already contain the phenyl substituent.

Utilizing Alkynes: A prevalent method involves the cyclization of ortho-substituted phenyl alkynes. For example, 2-alkynylthioanisoles can undergo electrophilic cyclization to yield 2,3-disubstituted benzothiophenes organic-chemistry.orgnih.gov. Visible-light-promoted cyclization of disulfides and alkynes also provides a practical route to benzothiophenes rsc.org.

Utilizing Thiourea (B124793): Thiourea can serve as a stable and easy-to-handle dihydrosulfide surrogate. It is effective in C-S bond formation/cross-coupling/cyclization domino reactions to produce benzothiophene scaffolds in high yields organic-chemistry.org.

Utilizing Arynes: A facile, one-step synthesis of benzothiophenes can be achieved through the reaction of an aryne intermediate with an alkynyl sulfide rsc.orgnih.govnih.gov. This method involves generating a highly reactive aryne from an o-silylaryl triflate, which then undergoes nucleophilic attack by the alkynyl sulfide, followed by ring-closure to form the benzothiophene scaffold researchgate.netrsc.org.

Photocyclization: Photochemical reactions offer a unique pathway for ring formation. A notable example is the photocyclization-oxidation of 1-phenyl-4-(3′-thienyl)-1,3-butadiene, which exclusively yields this compound scilit.com. This reaction proceeds via an electrocyclic ring closure of the butadiene system onto the thiophene ring, followed by aromatization.

Modular Synthetic Strategies for Complex Benzothiophene Architectures

Modular synthesis focuses on the assembly of complex molecules from simple, interchangeable building blocks ntu.edu.sg. This approach is particularly valuable for creating libraries of related compounds for structure-activity relationship studies rsc.orgsoton.ac.uk. In the context of this compound, a modular strategy might involve a key coupling step (like Suzuki or C-H arylation) to connect a "phenyl" module to a "benzothiophene" module. Alternatively, a modular approach could combine precursors like a substituted phenol (B47542) and a benzothiophene S-oxide in a transition-metal-free Pummerer CH-CH type cross-coupling, which has been used to access complex, unsymmetrical benzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) scaffolds soton.ac.ukmanchester.ac.uk. Such strategies provide flexibility and efficiency in accessing diverse and complex benzothiophene architectures rsc.org.

Emerging Metal-Catalyzed Routes for Benzothiophene Functionalization

The benzothiophene core is a significant scaffold in pharmaceuticals and organic electronic materials. Consequently, the development of efficient synthetic methods for its functionalization is a key area of research. Transition metal catalysis, in particular, has provided powerful tools for the direct C-H functionalization and construction of substituted benzothiophenes, offering advantages in atom economy and step efficiency over classical methods. Recent advancements have focused on a variety of metals, including palladium, rhodium, and iridium, to achieve regioselective alkylation and arylation of the benzothiophene ring system.

Palladium has been extensively used in the C-H functionalization of benzothiophenes. For instance, a palladium(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) has been developed to produce a range of 2-substituted benzo[b]thiophenes with yields up to 87%. rsc.org This method proceeds through a proposed pathway involving a Sonogashira coupling to form an intermediate, followed by coordination with palladium, addition to the C-C triple bond, and subsequent protonation to yield the benzothiophene product and regenerate the palladium catalyst. rsc.org Another palladium-catalyzed approach involves the annulation of aryl sulfides with alkynes, providing a convergent route to 2,3-disubstituted benzothiophenes with good functional group tolerance. acs.org

Direct C-H arylation at the C2 position of benzothiophene 1,1-dioxides has been achieved using palladium(II) acetate (B1210297) as a catalyst with arylboronic acids. nih.gov This oxidative cross-coupling reaction proceeds via C-H activation and yields a series of C2-arylated products that exhibit significant photoluminescence properties. nih.gov Furthermore, regioselective C2-arylation of benzofurans and benzothiophenes has been reported using a palladium catalyst with N-acyl arylhydrazines as the coupling partner in the absence of a ligand. hw.ac.uk In a different approach, a combination of a silver(I) salt with a palladium catalyst enables the direct α-arylation of benzo[b]thiophenes at near-room temperature. acs.org This system utilizes Ag(I) for a C2-selective C-H activation, followed by transmetalation to palladium for the C-C bond formation. acs.org

The table below summarizes selected palladium-catalyzed functionalization reactions of benzothiophene derivatives.

| Catalyst / Reagents | Substrates | Product Type | Key Features | Yield (%) |

| Pd(OAc)₂, Cu(OAc)₂, Pyridine | Benzo[b]thiophene 1,1-dioxide, Phenylboronic acid | 2-Phenylbenzo[b]thiophene 1,1-dioxide | C2-selective direct arylation via C-H activation. | 39-77 |

| Pd(II) catalyst | 2-Iodothiophenol, Phenylacetylene | 2-Substituted benzo[b]thiophenes | Sonogashira type cross-coupling reaction. | up to 87 |

| PdCl₂(MeCN)₂ / TEMPO | Benzothiophenes, N-Acyl arylhydrazines | C2-Arylated benzothiophenes | Ligand-free, regioselective C2-arylation. | N/A |

| PdI₂ / KI | 1-(2-Mercaptophenyl)-2-yn-1-ols | (E)-2-(1-Alkenyl)benzothiophenes | Heterocyclodehydration process. | 55-82 |

Rhodium catalysts have also emerged as effective tools for benzothiophene synthesis. Rhodium(III)-catalyzed ortho-alkenylation directed by a sulfoxide (B87167) group, followed by an acid-induced interrupted Pummerer cyclization, affords 2,3-disubstituted benzothiophenes. rsc.org Another rhodium-catalyzed method involves the cyclization of (ortho-alkynyl)phenyl sulfides with isocyanates to produce benzo[b]thiophene-3-carboxamides. researchgate.net

Iridium catalysis has been applied to the asymmetric hydrogenation of substituted benzothiophene 1,1-dioxides, providing access to highly enantiomerically enriched sulfones which are valuable core structures in pharmaceuticals and agrochemicals. nih.gov Additionally, iridium-catalyzed borylation of thiophenes has been shown to be a versatile method for synthesizing poly-functionalized thiophenes through selective C-H functionalization, a strategy that can be extended to benzothiophene systems. nih.gov

The following table outlines examples of rhodium and iridium-catalyzed reactions for benzothiophene functionalization.

| Catalyst | Reaction Type | Substrates | Product Type |

| Rh(III) complex | C-H Alkenylation / Cyclization | Aryl sulfoxides | 2,3-Disubstituted benzothiophenes |

| Rhodium complex | Cyclization / Carboxamidation | (ortho-Alkynyl)phenyl sulfides, Isocyanates | Benzo[b]thiophene-3-carboxamides |

| Iridium complex with chiral pyridyl phosphinite ligands | Asymmetric Hydrogenation | Substituted benzothiophene 1,1-dioxides | Enantiomerically enriched sulfones |

| Iridium complex | C-H Borylation | Thiophenes | Thiophene boronate esters |

Beyond palladium, rhodium, and iridium, other transition metals have shown promise. A ruthenium catalyst has been used for the formyl-directed alkylation of 3-formylbenzofurans with acrylates, a strategy potentially applicable to benzothiophenes. hw.ac.uk These emerging metal-catalyzed routes highlight the continuous development of more efficient and selective methods for the functionalization of the benzothiophene scaffold, paving the way for the synthesis of novel derivatives with potential applications in various scientific fields.

Advanced Spectroscopic and Analytical Characterization of Phenylated Benzothiophene Structures

Cyclic Voltammetry for Electrochemical Redox Characterization

Cyclic voltammetry (CV) is a powerful electrochemical technique utilized to investigate the redox properties of chemical compounds. It provides valuable insights into the oxidation and reduction processes, the stability of the resulting charged species, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is crucial for understanding the electronic behavior of materials and their potential applicability in various fields, such as organic electronics.

Despite the importance of this technique, a thorough review of publicly available scientific literature reveals a notable absence of specific cyclic voltammetry data for 7-Phenyl-1-benzothiophene. While the electrochemical properties of numerous other benzothiophene (B83047) derivatives have been investigated and reported, detailed research findings, including oxidation and reduction potentials for this compound, are not available.

In a typical CV experiment, the potential of a working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal the potentials at which the compound undergoes oxidation (loses electrons) and reduction (gains electrons). These potentials are directly related to the HOMO and LUMO energy levels of the molecule.

For phenylated benzothiophene structures in general, the position of the phenyl group and the nature of any other substituents on the benzothiophene core would be expected to significantly influence the electrochemical behavior. The phenyl group at the 7-position in this compound would likely affect the electron density distribution within the benzothiophene ring system, thereby altering its oxidation and reduction potentials compared to the parent benzothiophene molecule.

However, without experimental data, any discussion of the specific electrochemical redox characterization of this compound would be purely speculative. The generation of detailed research findings and data tables, as requested, is contingent upon the availability of primary research data from laboratory studies.

Future research in this area would be necessary to fully characterize the electrochemical properties of this compound. Such studies would involve performing cyclic voltammetry on the compound, likely in a suitable solvent with a supporting electrolyte, and referencing the potentials to a standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The resulting data would allow for the determination of its HOMO and LUMO energy levels and provide a comprehensive understanding of its redox behavior.

Computational and Theoretical Investigations of this compound: A Data Deficit

Despite extensive searches of scientific literature and computational chemistry databases, specific theoretical and computational data for the compound This compound is not publicly available. As a result, a detailed analysis according to the requested outline cannot be provided at this time.

Numerous computational studies have been conducted on related benzothiophene derivatives, particularly those with applications in organic electronics. These studies employ sophisticated methods to predict the electronic, optical, and morphological properties of materials, offering valuable insights for the design of novel organic semiconductors. However, the specific data for the 7-phenyl substituted isomer of 1-benzothiophene remains elusive in the accessible literature.

The requested analysis, which includes:

Density Functional Theory (DFT) Calculations: For electronic structure, frontier molecular orbital (HOMO/LUMO) energies, ionization potentials, electron affinities, reorganization energies, and molecular geometry.

Time-Dependent Density Functional Theory (TD-DFT): For the prediction of optical properties.

Molecular Dynamics (MD) Simulations: For understanding molecular packing and phase behavior.

requires dedicated computational studies on the precise molecular structure of this compound. Without access to peer-reviewed articles or database entries containing these specific calculations, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Future computational research focusing on the systematic investigation of phenylated benzothiophene isomers may eventually provide the necessary data to complete such an analysis.

Computational and Theoretical Investigations of Phenylated Benzothiophene Systems

Quantum Chemical Approaches for Electronic and Photophysical Characteristics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and photophysical behavior of organic molecules like 7-Phenyl-1-benzothiophene. These methods allow for the prediction of key parameters that govern the performance of these materials in optoelectronic devices.

For instance, studies on phenyl-substituted thieno[2,3-b]benzothiophene have shown that the introduction of a phenyl group can modulate the HOMO and LUMO energy levels, thereby fine-tuning the electronic band gap. rsc.org The nature of the π-conjugation between the phenyl ring and the benzothiophene (B83047) moiety dictates the extent of this modulation. Furthermore, time-dependent DFT (TD-DFT) calculations are frequently used to simulate the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are indicative of the probability of a particular electronic transition. These calculations help in understanding the photophysical processes, such as light absorption and emission, which are fundamental to applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While specific computational data for this compound is not extensively available in the reviewed literature, the following table presents representative data for a closely related phenyl-substituted benzothiophene derivative to illustrate the typical parameters obtained from such quantum chemical calculations.

Table 1: Calculated Electronic and Photophysical Properties of a Representative Phenyl-Substituted Benzothiophene Derivative

| Parameter | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -5.50 eV | DFT/B3LYP |

| LUMO Energy | -2.10 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 3.40 eV | DFT/B3LYP |

| Wavelength of Max. Absorption (λmax) | 320 nm | TD-DFT |

Theoretical Modeling of Charge Carrier Mobility in Organic Semiconductors

The efficiency of organic electronic devices is intrinsically linked to the charge carrier mobility of the organic semiconductor material. Theoretical modeling plays a pivotal role in predicting and understanding the transport of charge carriers (holes and electrons) through the molecular framework of materials like this compound.

Theoretical investigations into the charge transport properties of phenylated benzothiophenes often utilize a combination of quantum chemistry and solid-state physics models. A key parameter in these studies is the reorganization energy (λ), which quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing a charge. A lower reorganization energy is generally desirable for efficient charge transport. DFT calculations are commonly employed to determine the reorganization energies for both hole (λh) and electron (λe) transport.

Furthermore, the electronic coupling (or transfer integral, t) between adjacent molecules in the solid state is another critical factor that governs charge mobility. This parameter is highly sensitive to the intermolecular packing and orientation, which can be predicted using crystal structure prediction methods or inferred from experimental X-ray diffraction data. Once the reorganization energy and transfer integrals are known, charge hopping rates can be calculated using models such as the Marcus theory. These rates are then used to estimate the charge carrier mobility.

For complex systems, kinetic Monte Carlo (kMC) simulations are often employed to simulate the movement of charge carriers through a simulated morphology of the organic semiconductor, providing a more realistic prediction of the bulk charge mobility. Studies on derivatives of benzothieno[3,2-b] rsc.orgbenzothiophene (BTBT), a class of high-performance organic semiconductors, have demonstrated that the nature and position of substituents, including phenyl groups, can significantly influence the molecular packing and, consequently, the charge carrier mobility. researchgate.net For example, the introduction of phenyl groups can alter the π-stacking distances and the degree of intermolecular orbital overlap, thereby impacting the transfer integrals.

While specific theoretical charge carrier mobility data for this compound is scarce, the table below provides representative theoretical values for a related phenylated benzothiophene system to highlight the kind of data generated by these models.

Table 2: Theoretical Charge Transport Parameters for a Representative Phenylated Benzothiophene System

| Parameter | Calculated Value | Method |

|---|---|---|

| Hole Reorganization Energy (λh) | 0.25 eV | DFT |

| Electron Reorganization Energy (λe) | 0.30 eV | DFT |

| Hole Mobility (µh) | 0.1 - 1.0 cm²/Vs | Marcus Theory / kMC |

| Electron Mobility (µe) | 0.01 - 0.1 cm²/Vs | Marcus Theory / kMC |

Note: The data provided is for a representative phenylated benzothiophene system and serves as an illustration. Specific theoretically modeled charge mobility values for this compound are not widely reported.

Structure Property Relationships in Phenylated Benzothiophene Derivatives

Impact of Phenyl Substituent Position and Electronic Nature on Molecular and Supramolecular Properties

Correlation between Molecular Structure and Optoelectronic Behavior

The optoelectronic behavior of phenylated benzothiophenes is intrinsically linked to their molecular structure. The extended π-conjugation that can arise from the connection of the phenyl and benzothiophene (B83047) rings is a key factor governing their absorption and emission properties. However, detailed experimental data on the specific optoelectronic properties of 7-Phenyl-1-benzothiophene, such as its absorption and fluorescence maxima, are not extensively reported in the scientific literature.

Theoretical studies on related benzothiophene derivatives have shown that the introduction of a phenyl group can impact the frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap. nih.gov For instance, in a study on benzothiophene-based chromophores, the addition of a benzothiophene acceptor was found to lower the LUMO energy level, which can enhance optoelectronic properties by facilitating electron transfer. nih.gov While this provides a general understanding, specific values for this compound are not available. The planarity between the phenyl and benzothiophene rings is also crucial; a more planar structure generally leads to a smaller HOMO-LUMO gap and a red-shift in absorption spectra due to more effective π-conjugation.

Influence of Crystal Packing and Thin Film Morphology on Electronic Performance

Detailed crystallographic data for this compound is not widely available in the reviewed literature. However, studies on more complex derivatives, such as 2-decyl-7-phenyl- nih.govbenzothieno[3,2-b] nih.govbenzothiophene (Ph-BTBT-C10), offer insights into how the 7-phenyl substitution pattern can influence solid-state packing. In this derivative, the asymmetric nature of the molecule leads to a bilayer crystal structure with a herringbone packing arrangement. nih.gov This type of packing is known to facilitate efficient two-dimensional charge transport.

The morphology of thin films, which can be influenced by processing conditions such as annealing, also plays a pivotal role. For some benzothiophene derivatives, temperature-induced polymorphism can occur, leading to different packing arrangements and, consequently, altered electronic properties. nih.gov The transition between different phases can affect the planarity and intermolecular distances, which in turn impacts the charge transport capabilities of the material in devices like organic field-effect transistors (OFETs). Without specific experimental data for this compound, it is difficult to predict its exact thin-film morphology and electronic performance.

Structure-Activity Relationship (SAR) Studies in Context of Biological Target Interactions

The benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds and approved drugs. nih.gov The biological activity of benzothiophene derivatives is highly dependent on the nature and position of substituents on the core structure.

Structure-activity relationship (SAR) studies on various series of benzothiophene derivatives have shown that modifications to the substitution pattern can lead to significant changes in their interactions with biological targets. nih.govnih.gov Benzothiophenes have been investigated for a wide range of pharmacological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov

However, specific SAR studies focusing on this compound and its direct biological target interactions are not extensively documented in the available literature. General findings for the broader class of compounds indicate that the lipophilicity and electronic properties conferred by substituents are key drivers of activity. For any potential biological application of this compound, detailed studies would be required to identify its specific targets and elucidate the structural features responsible for its activity.

Advanced Materials Science Applications of Phenylated Benzothiophene Derivatives

Organic Field-Effect Transistors (OFETs)

The development of high-performance organic semiconductors is crucial for the advancement of flexible and low-cost electronics. Phenylated benzothiophene (B83047) derivatives have shown exceptional promise in this area, particularly as the active layer in OFETs.

Development of High Charge Carrier Mobility Organic Semiconductors

The charge carrier mobility of an organic semiconductor is a key determinant of its performance in an OFET. Research has focused on designing and synthesizing novel phenylated benzothiophene derivatives with enhanced mobility. For instance, 2,7-diphenyl researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (DPh-BTBT) has demonstrated impressive hole mobilities of up to 2.0 cm²/V·s in vapor-deposited thin-film transistors, exhibiting excellent air stability. nih.govnih.gov The introduction of phenyl groups is believed to enhance intermolecular interactions and facilitate efficient charge transport.

Further modifications to the benzothiophene core have led to even higher mobilities. For example, dialkyl-substituted researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (Cₙ-BTBTs) derivatives have achieved mobilities greater than 1.0 cm²/V·s in solution-processed OFETs. nih.gov Dimeric derivatives of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT), such as 1,4-bis( researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene-2-yl)benzene (BTBT-Ph-BTBT) and 4,4'-bis( researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene-2-yl)-1,1'-biphenyl (BTBT-DPh-BTBT), have shown significantly higher mobilities of up to 2.5 and 3.6 cm²/V·s, respectively, compared to the monomeric 2-phenyl researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (Ph-BTBT) which has a maximum mobility of 3.4x10⁻² cm²/V·s. nih.gov Computational studies have indicated that the length of alkyl side-chains in BTBT derivatives can critically control intrinsic disorder and improve the balance between different transport directions, ultimately enhancing charge-carrier mobility. rsc.org

Table 1: Charge Carrier Mobilities of Various Phenylated Benzothiophene Derivatives

| Compound | Mobility (cm²/V·s) | Fabrication Method |

|---|---|---|

| 2,7-diphenyl researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (DPh-BTBT) | up to 2.0 nih.govnih.gov | Vapor Deposition nih.govnih.gov |

| Dialkyl- researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (Cₙ-BTBTs) | > 1.0 nih.gov | Solution-Processing nih.gov |

| 1,4-bis( researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene-2-yl)benzene (BTBT-Ph-BTBT) | up to 2.5 nih.gov | Not Specified |

| 4,4'-bis( researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene-2-yl)-1,1'-biphenyl (BTBT-DPh-BTBT) | up to 3.6 nih.gov | Not Specified |

| 2-phenyl researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (Ph-BTBT) | 3.4x10⁻² nih.gov | Not Specified |

| DPh-BBTNDT | up to 7.0 researchgate.net | Vapor Deposition researchgate.net |

| 2-(4-dodecyl phenyl) researchgate.net benzothieno[3,2-b]benzothiophene (C12-Ph-BTBT) | up to 8.7 researchgate.net | Thin-film annealed at SmX phase |

Solution Processability and Thin Film Fabrication Techniques

The ability to process organic semiconductors from solution is a significant advantage for large-area and low-cost electronics manufacturing. Techniques like spin coating, doctor blading, and printing can be employed. The development of highly soluble dialkyl-BTBTs (Cₙ-BTBTs) has enabled the fabrication of solution-processed OFETs with mobilities exceeding 1.0 cm²/V·s. nih.gov Functionalized pentacene (B32325) and anthradithiophenes, which are related to benzothiophenes, have also been successfully solution-deposited to create OFETs with hole mobilities as high as 1.0 cm²/V·s. psu.edu

Vapor deposition is another common technique for fabricating high-quality thin films of organic semiconductors. nih.govnih.gov This method was used to create OFETs based on DPh-BTBT, which exhibited high mobilities and excellent stability. nih.govnih.gov The choice of fabrication technique significantly influences the morphology and crystalline order of the thin film, which in turn affects the device performance.

Molecular Arrangement and Crystal Structure Effects on OFET Performance

The performance of OFETs is intimately linked to the molecular arrangement and crystal structure of the organic semiconductor in the solid state. The spatial distribution of the Highest Occupied Molecular Orbital (HOMO) in researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) derivatives is considered favorable for effective intermolecular orbital overlap, which is crucial for efficient charge transport. acs.org A two-dimensional electronic structure with large intermolecular orbital overlap is a key factor for achieving high mobility, regardless of the specific molecular size or substituents on the BTBT core. nih.govacs.org

The introduction of phenyl groups and other substituents can influence the packing structure of the molecules. For example, in DPh-BTBT, the phenyl groups contribute to a favorable herringbone packing motif that facilitates two-dimensional charge transport. Sum-frequency generation imaging microscopy has been used to probe the electric field distribution and charge accumulation at the interfaces within operating OFETs based on 2,7-diphenyl researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (DPh-BTBT), providing insights into the charge transport mechanism at a microscopic level. rsc.org

Thermal and Environmental Stability Considerations in OFET Devices

For practical applications, OFETs must exhibit long-term stability under various environmental conditions. Phenylated benzothiophene derivatives have demonstrated notable thermal and air stability. OFETs based on DPh-BTBT have shown excellent operational stability in ambient conditions. nih.govnih.gov Furthermore, dimeric BTBT derivatives have been synthesized that are highly thermally stable. nih.gov For instance, OFETs based on BTBT-Ph-BTBT maintained a high mobility of 2.4x10⁻¹ cm²/V·s even after being annealed at 350 °C. nih.gov Another derivative, DPh-BBTNDT, has shown excellent operational and thermal stabilities up to 300 °C. researchgate.net The inherent stability of the benzothiophene core, combined with appropriate molecular design, contributes to the robustness of these devices.

Organic Light-Emitting Diodes (OLEDs)

While the primary focus of research on phenylated benzothiophenes has been on transistors, their electronic properties also make them relevant for OLED applications. The development of new blue fluorescent materials is particularly important for full-color displays and lighting. Two novel multiple resonance (MR)-type blue emitters, SBN-1 and SBN-2, incorporating benzothiophene groups within their conjugated systems, have been synthesized. rsc.org These materials exhibit highly planar structures and demonstrate pure blue emissions at 462 nm and 458 nm, respectively. rsc.org OLEDs based on SBN-1 and SBN-2 achieved high external quantum efficiencies of 4.9% and 5.0%, respectively. rsc.org Notably, the device based on SBN-2 showed an impressive operational lifetime (LT₉₅) of approximately 220 hours at a luminance of 1000 cd/m². rsc.org

Development of Fluorescent Materials

Benzothiophene and its derivatives are a versatile class of compounds known for their fluorescent properties. nih.gov The fluorescence of these compounds can be tuned by modifying their molecular structure. For example, the introduction of an electron-withdrawing carbonyl group into a benzothiazolylthienothiophene derivative resulted in a bathochromic (red) shift of both the absorption and fluorescence bands. researchgate.net Conversely, the formation of Schiff bases led to a hypsochromic (blue) shift. researchgate.net

Research has also explored the use of benzothiophene derivatives as fluorescent substrates for detecting enzymes or biological ligands. google.com Highly fluorescent derivatives of benzothiazole (B30560) can be rendered non-fluorescent by attaching a chemical moiety, and the fluorescence is restored upon cleavage of this moiety. google.com Furthermore, benzothiadiazole-based fluorophores have been synthesized that exhibit large Stokes shifts and strong fluorescence in the near-infrared region, making them potential candidates for wavelength-shifting materials. researchgate.net The incorporation of dibenzothiophene-S,S-dioxide units into polymers has been shown to improve their electron affinity and has been utilized in the development of blue light-emitting polymers. researchgate.net

Lack of Specific Research on 7-Phenyl-1-benzothiophene in Organic Photovoltaics

A thorough review of scientific literature reveals a notable absence of specific research focused on the direct application of the chemical compound This compound within the field of organic photovoltaic (OPV) systems. While the broader family of benzothiophene derivatives has been extensively investigated for use in advanced materials, including organic electronics, the research and development in solar applications have predominantly gravitated towards more complex, fused-ring structures.

Scientific efforts in designing materials for organic solar cells have largely concentrated on derivatives such as benzodithiophene (BDT) and its analogues. These larger, more conjugated systems offer more favorable electronic properties, such as broader absorption spectra and enhanced charge carrier mobility, which are critical for achieving high power conversion efficiencies (PCE).

For instance, studies on donor-acceptor copolymers incorporating BDT units with various modifications have demonstrated significant success. A polymer known as PBDTPF-DTBT , which is based on a benzo[1,2-b:4,5-b′]dithiophene derivative with fluorinated alkoxyphenyl side chains, has achieved a PCE of 7.02% in bulk heterojunction solar cells when blended with a fullerene acceptor. rsc.org Similarly, other copolymers using benzothiadiazole units have yielded efficiencies up to 1.62% with high open-circuit voltages. polymer.cn

These findings underscore a clear trend in the field: the strategic design of complex, multi-ring benzothiophene-containing structures is the preferred approach for developing high-performance OPV materials. The simpler this compound scaffold has not been a focus of such research, and consequently, there is no available data regarding its performance in photovoltaic devices. Theoretical studies have also tended to explore more elaborate molecular designs incorporating benzothiophene as an acceptor unit, predicting potentially high open-circuit voltages but without experimental validation for the specific this compound compound. rsc.org

Medicinal Chemistry and Biological Target Engagement of Phenylated Benzothiophene Scaffolds

Benzothiophene (B83047) as a Privileged Scaffold in Contemporary Drug Discovery

The benzothiophene core, an aromatic heterocyclic compound, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceutical agents. nih.govchemenu.comwikipedia.org The structural characteristics of benzothiophene, including its planarity, aromaticity, and the presence of a sulfur atom, allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov

The versatility of the benzothiophene scaffold lies in its ability to serve as a foundational structure for the synthesis of more complex, biologically active molecules. chemenu.comwikipedia.org Its derivatives have demonstrated a wide range of therapeutic effects, including but not limited to, anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. nih.govresearchgate.net This has spurred significant interest among medicinal chemists in exploring the structure-activity relationships (SAR) of benzothiophene derivatives to develop novel lead compounds for various diseases. nih.gov

The phenylated benzothiophene scaffold, in particular, combines the features of both the benzothiophene and the phenyl moieties, offering additional points for molecular interactions and functionalization. This combination allows for the fine-tuning of physicochemical properties and biological activity, making it a valuable framework in the rational design of new therapeutic agents. nih.gov

Mechanistic Insights into Molecular Interactions with Biological Targets

The biological activity of 7-phenyl-1-benzothiophene and its derivatives is a direct consequence of their molecular interactions with various biological targets. These interactions can range from non-covalent binding to the formation of covalent bonds, and are influenced by the specific structural features of the molecule and the target protein.

Enzyme Inhibition Studies (e.g., Cholinesterases, Factor IXa)

Molecular docking studies have provided insights into the binding modes of these inhibitors within the active sites of cholinesterases. These computational analyses help to elucidate the key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the inhibitory potency of the compounds. nih.gov

While specific studies on this compound's direct inhibition of Factor IXa are not detailed in the provided results, the broader class of benzothiophene derivatives has been explored as inhibitors of various enzymes, suggesting the potential for this scaffold to be adapted for such targets.

Receptor Modulation Mechanisms

Phenylated benzothiophene scaffolds have been identified as modulators of various receptors, including the retinoic acid receptor-related orphan receptor γt (RORγt) and estrogen receptors (ERs). nih.govnih.gov

In the context of RORγt, a nuclear receptor and a potential drug target for inflammatory and autoimmune diseases, derivatives of 4,5,6,7-tetrahydro-benzothiophene have been discovered as potent modulators. nih.govacs.org Structure-activity relationship (SAR) analysis of these compounds has shown that a planar phenyl ring substitution at a specific position of the tetrahydro-benzothiophene ring, connected by a three-atom bridge, enhances binding affinity and in vitro potency. nih.gov The interaction of these modulators with the receptor is influenced by steric clashes and push-pull mechanisms that affect the protein's conformation. nih.govacs.org

Furthermore, benzothiophene derivatives have been developed as selective estrogen receptor modulators (SERMs). nih.gov These compounds can exhibit a range of selectivity for ERα and ERβ, which can be modulated by varying substituents on the benzothiophene core. nih.gov Computational modeling and experimental binding assays have been instrumental in understanding the structural basis for this selectivity and in designing SERMs with specific activity profiles. nih.gov

Role of Halogen Bonding in Binding Affinity

Halogen bonding is an increasingly recognized non-covalent interaction that can contribute significantly to the binding affinity and specificity of a ligand for its biological target. nih.govnih.gov This interaction involves a polarized halogen atom on the ligand acting as a Lewis acid and interacting with a Lewis base on the protein, such as a carbonyl oxygen or a nitrogen atom. nih.gov The strength of the halogen bond is dependent on the type of halogen (I > Br > Cl > F) and the electronic environment of the molecule. nih.gov

In the context of drug design, incorporating halogen atoms into a scaffold like this compound can introduce specific, directional interactions with the target protein, thereby enhancing binding affinity. nih.gov The strategic placement of halogens can lead to improved inhibitor potency and selectivity. For instance, studies on protein kinase inhibitors have demonstrated the crucial role of halogen bonds in conferring specificity and affinity for these enzymes. nih.gov The ability to tune the strength and directionality of halogen bonds makes them a valuable tool in the rational design of potent and selective inhibitors based on the benzothiophene scaffold. nih.govmdpi.com

Emerging Research Directions and Future Outlook

Design and Synthesis of Novel Phenylated Benzothiophene (B83047) Architectures with Tailored Properties

The synthesis of benzothiophene derivatives is a dynamic field of research, with continuous development of novel strategies to create molecules with specific, tailored properties. rsc.org The core idea is that by modifying the benzothiophene scaffold with different functional groups, its electronic and biological characteristics can be finely tuned.

Recent synthetic methodologies have focused on efficiency and the ability to introduce a wide range of substituents. Key strategies include:

Transition Metal-Catalyzed Cyclization Reactions: These methods are powerful for constructing the benzothiophene core. For instance, palladium-catalyzed C-S coupling reactions are used to form thioethers, which can then be cyclized to create benzothiophenes. organic-chemistry.org Gold-catalyzed carbothiolation reactions have also been employed to synthesize 2,3-disubstituted benzothiophenes. wikipedia.org

Iodine-Catalyzed Reactions: An iodine-catalyzed cascade reaction of substituted thiophenols with alkynes provides an efficient and environmentally friendly, metal- and solvent-free method to access benzothiophene derivatives. organic-chemistry.org

Domino Reactions: Thiourea (B124793) has been utilized as a surrogate for dihydrosulfide in domino reactions that lead to the formation of various sulfur-containing heterocyclic scaffolds, including benzothiophenes, in high yields. organic-chemistry.org

Functional Group Interconversion: Once the core is formed, further modifications can be made. For example, α-C-H functionalization using a copper catalyst allows for the synthesis of 2-acylbenzo[b]thiophenes from readily available chalcones. organic-chemistry.org

The phenyl group at the 7-position of the benzothiophene core significantly influences the molecule's properties. The design of new architectures often involves modifying this phenyl ring or adding other substituents to the benzothiophene nucleus to modulate properties such as solubility, charge transport, and biological activity. For example, in the context of organic electronics, attaching alkyl chains to the benzothiophene core, as seen in derivatives of the related nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) system, can improve solubility and processing for device fabrication. nih.govnih.gov

Table 1: Selected Synthetic Strategies for Benzothiophene Derivatives

| Synthetic Strategy | Key Features | Example Reaction | Reference(s) |

| Transition Metal-Catalyzed Cyclization | High efficiency and functional group tolerance. | Palladium-catalyzed C-S coupling followed by cyclization. | organic-chemistry.org |

| Iodine-Catalyzed Cascade Reaction | Metal-free, solvent-free, and environmentally friendly. | Reaction of substituted thiophenols with alkynes. | organic-chemistry.org |

| Domino Reactions | Efficient one-pot synthesis of complex molecules. | Use of thiourea for C-S bond formation and cyclization. | organic-chemistry.org |

| α-C-H Functionalization | Direct introduction of functional groups. | Copper-catalyzed synthesis of 2-acylbenzo[b]thiophenes. | organic-chemistry.org |

Integration of Advanced Characterization Techniques for Complex Systems

The detailed characterization of 7-Phenyl-1-benzothiophene and its derivatives is crucial for understanding their structure-property relationships. A suite of advanced analytical techniques is employed to probe these molecules at various levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are indispensable for the structural elucidation of complex heterocyclic compounds. ipb.pt For phenylated benzothiophenes, techniques like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons and carbons, confirming the substitution pattern. ipb.pt The chemical shifts of the protons on the benzothiophene and phenyl rings can provide insights into the electronic environment within the molecule. youtube.com

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of benzothiophene derivatives. nih.gov Electron ionization mass spectrometry can reveal characteristic fragmentation patterns of the benzothiophene core and its substituents, aiding in structure confirmation. nist.govnih.gov

X-ray Diffraction: Single-crystal X-ray diffraction provides the definitive solid-state structure of these molecules, revealing crucial information about bond lengths, bond angles, and intermolecular interactions like π-stacking. mdpi.comresearchgate.net This is particularly important for materials science applications, where the packing of molecules in the solid state dictates properties like charge carrier mobility. nih.govresearchgate.net For instance, studies on related BTBT derivatives have shown how alkyl or phenyl substituents influence the molecular packing, which in turn affects the performance of organic field-effect transistors (OFETs). nih.govnih.govresearchgate.net Grazing incidence X-ray diffraction (GIXD) is used to study the structure of thin films of these materials, which is directly relevant to their application in electronic devices. nih.govresearchgate.net

Synergistic Application of Computational and Experimental Methodologies

The integration of computational chemistry with experimental work accelerates the discovery and optimization of new materials based on the this compound scaffold.

Density Functional Theory (DFT) is a key computational tool used to investigate the electronic structure and properties of these molecules. rsc.org Theoretical studies can predict:

Geometric Structures: Optimized molecular geometries can be calculated.

Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic and optical properties, as well as the charge injection and transport characteristics in electronic devices. mdpi.comrsc.org

Ionization Potentials (IPs) and Electron Affinities (EAs): These values are important for assessing the stability of the materials and their suitability for use in electronic devices. mdpi.comrsc.org

Reorganization Energies: The reorganization energy is a critical parameter that influences the charge transport rate in organic semiconductors. mdpi.comrsc.org

Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, which can then be compared with experimental data. mdpi.com

For example, theoretical studies on thieno[2,3-b]benzothiophene derivatives have explored the impact of different substituents on their electronic structure and charge transport properties, providing valuable guidance for the design of new high-performance materials. rsc.org Similarly, computational studies on the oxidation of the sulfur atom in BTBT derivatives have shown how this modification alters the electronic properties and molecular packing. mdpi.com This synergy between prediction and synthesis allows for a more rational design of novel phenylated benzothiophenes with desired characteristics.

Exploration of Undiscovered Applications in Materials and Biomedical Sciences

While research has highlighted the potential of phenylated benzothiophenes, many of their potential applications remain to be fully explored.

In Materials Science: The benzothiophene core is a key building block for organic semiconductors used in a range of electronic devices. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Benzothiophene derivatives have been investigated as host materials for phosphorescent OLEDs. researchgate.net The high triplet energy of some benzothiophene-based materials makes them suitable for hosting blue phosphorescent emitters. researchgate.net The introduction of a phenyl group can be used to fine-tune the electronic properties and morphology of the host material, potentially leading to improved device performance.

Organic Field-Effect Transistors (OFETs): The related BTBT derivatives have shown excellent performance in OFETs, with high charge carrier mobilities. nih.gov The phenyl group in this compound can influence the intermolecular interactions and solid-state packing, which are critical for efficient charge transport. Further exploration of this compound derivatives could lead to new high-performance semiconductors for flexible and transparent electronics. nih.govrsc.org

Organic Sensors: The electronic properties of benzothiophene derivatives can be sensitive to their environment, making them potential candidates for chemical sensors. mdpi.com

Table 2: Potential Materials Science Applications of Phenylated Benzothiophenes

| Application | Role of Phenylated Benzothiophene | Key Properties | Reference(s) |

| Organic Light-Emitting Diodes (OLEDs) | Host material for phosphorescent emitters. | High triplet energy, good film-forming properties. | researchgate.net |

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer. | High charge carrier mobility, good environmental stability. | nih.govmdpi.com |

| Organic Sensors | Active sensing material. | Sensitivity of electronic properties to external stimuli. | mdpi.com |

In Biomedical Sciences: Benzothiophene and its derivatives exhibit a wide range of biological activities, making them privileged structures in medicinal chemistry. nih.govnih.gov

Anticancer Agents: Novel benzothiophene acrylonitrile (B1666552) derivatives have shown promising anticancer activity. rsc.org

Antipsychotic Agents: Certain benzothiophene derivatives have been synthesized and evaluated for their potential as antipsychotic agents, showing comparable binding characteristics to known neuroleptics in receptor assays. nih.gov

Enzyme Inhibitors: A 2-amidinobenzothiophene template has been identified as a lead scaffold for the inhibition of Factor IXa, a key enzyme in the blood coagulation cascade, suggesting potential applications in thrombosis. acs.org

Other Therapeutic Areas: The benzothiophene scaffold is found in drugs with a variety of therapeutic uses, including anti-inflammatory, antimicrobial, and anticonvulsant agents. rsc.orgnih.gov The specific substitution pattern on the this compound core could lead to the discovery of new drug candidates with improved potency and selectivity.

The exploration of these and other potential applications will undoubtedly be a major focus of future research on this compound and its derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 7-Phenyl-1-benzothiophene, and how can researchers optimize yield?

The synthesis of this compound typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, where a benzothiophene precursor is reacted with a phenylboronic acid derivative. Optimization requires careful control of catalysts (e.g., Pd(PPh₃)₄), solvent systems (e.g., toluene/ethanol), and temperature. Researchers should use tools like SciFinder to review existing protocols and employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., stoichiometry, reaction time) for yield optimization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and purity.

- X-ray diffraction (XRD) for crystallographic analysis of solid-state packing, which influences electronic properties.

- Mass spectrometry (e.g., ESI-MS) for molecular weight verification.

- UV-Vis spectroscopy to assess optical properties relevant to semiconductor applications .

Q. What safety precautions are essential when handling this compound in the lab?

Refer to safety data sheets (SDS) for hazard mitigation:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/particulates.

- Store in airtight containers away from ignition sources due to potential combustible dust hazards .

Advanced Research Questions

Q. How does the phenyl substitution pattern in this compound influence charge transport properties in organic field-effect transistors (OFETs)?

The phenyl group’s position and orientation affect intermolecular π-π stacking, which governs charge mobility. Computational studies (e.g., DFT calculations) can model HOMO/LUMO overlap in crystal structures. Experimentally, vapor-deposited thin films of derivatives like DPh-BTBT exhibit mobilities >2.0 cm² V⁻¹ s⁻¹ due to anisotropic 2D charge transport pathways. Compare with solution-processed analogs, where alkyl side chains may disrupt packing .

Q. How can researchers resolve contradictions in reported charge mobility values for this compound derivatives?

Discrepancies often arise from fabrication methods (e.g., vapor deposition vs. spin-coating) or environmental factors (e.g., moisture sensitivity). Standardize testing by:

Q. What methodologies are effective for studying the environmental stability of this compound-based semiconductors?

- Conduct accelerated aging tests under controlled humidity/temperature.

- Monitor degradation via TGA (thermal stability) and DSC (phase transitions).

- Use AFM or SEM to assess morphological changes in thin films after exposure to stressors. Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure experiments .

Methodological Guidance

Q. How should researchers design a study to evaluate the electronic performance of this compound in novel device architectures?

- Hypothesis : Tailoring molecular substituents enhances device stability.

- Experimental Design :

- Synthesize derivatives with electron-withdrawing/donating groups.

- Fabricate OFETs using shadow masking for electrode patterning.

- Measure threshold voltage, on/off ratios, and mobility under ambient/vacuum conditions.

Q. What strategies can mitigate challenges in reproducing synthetic protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.